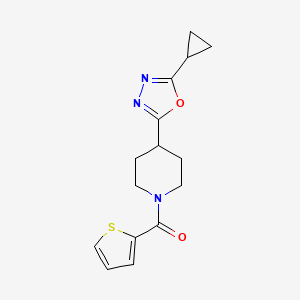

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds involving 1,3,4-oxadiazole cores, such as the one , can be approached through methods focusing on the use of primary amidoximes and acylating agents, or through 1,3-dipolar cycloaddition reactions involving primary amidoximes as key steps. These methods highlight the versatility and reactivity of oxadiazole precursors in forming complex heterocyclic structures (Pharmaceutical Chemistry Journal, 2005).

Molecular Structure Analysis

Oxadiazoles, including 1,3,4-oxadiazole derivatives, are critical for their role in creating frameworks with high photoluminescent quantum yields, thermal and chemical stability. These characteristics are essential for applications in chemosensors and electronics. The presence of a thiophene unit further contributes to the compound’s electronic properties, making it an attractive candidate for material science applications (Critical reviews in analytical chemistry, 2022).

Applications De Recherche Scientifique

Antimicrobial Activity

Compounds similar to (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone have been synthesized and evaluated for antimicrobial properties. For instance, a study by Mallesha and Mohana (2014) synthesized derivatives including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, showing good antimicrobial activity against certain bacterial and fungal strains (Mallesha & Mohana, 2014). Similarly, Khalid et al. (2016) synthesized 1,3,4-Oxadiazole bearing compounds with piperidin-1-ylsulfonyl groups, exhibiting moderate to talented antibacterial activity (Khalid et al., 2016).

Antitubercular Properties

Bisht et al. (2010) reported on a series of compounds including cyclopropyl methanones, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).

Enzyme Inhibitory Activity

A study by Cetin et al. (2021) explored 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which showed significant enzyme inhibitory activities, providing a basis for further pharmacological studies (Cetin et al., 2021).

Anticancer Potential

A study conducted by Inceler et al. (2013) synthesized thiophene containing 1,3-diarylpyrazole derivatives, which showed promising anticancer activity against various human cancer cell lines (Inceler et al., 2013). Similarly, Adimule et al. (2014) evaluated novel derivatives of 1,3,4-oxadiazoles for their anticancer properties, finding some compounds effective against specific cancer cell lines (Adimule et al., 2014).

Potential in Treating Metabolic Disorders

Sica et al. (2019) explored the combination of respiratory chain inhibition and dimethyl α-ketoglutarate, which could lead to a bioenergetic catastrophe in cancer cells, indicating potential applications in metabolic disorders (Sica et al., 2019).

Structural and Physical Properties

Karthik et al. (2021) performed a study on a compound structurally similar to the queried compound, providing insights into its thermal, optical, and structural properties (Karthik et al., 2021).

Molecular Docking and Structural Analysis

Prasad et al. (2018) conducted molecular docking and structural analysis of a compound similar to the queried compound, which was evaluated for antiproliferative activity (Prasad et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target specific anti-angiogeneic pharmacophores .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to downstream effects .

Result of Action

Similar compounds have been found to have various biological activities .

Propriétés

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c19-15(12-2-1-9-21-12)18-7-5-11(6-8-18)14-17-16-13(20-14)10-3-4-10/h1-2,9-11H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKKMZKUTFYKMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)

![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

![dimethyl 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2498149.png)